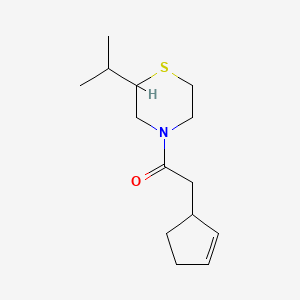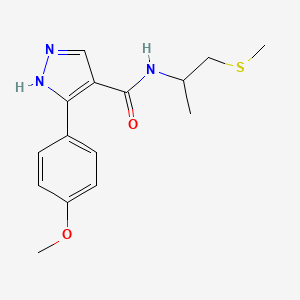
5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrazole derivatives and has been found to possess a wide range of biological activities.
作用機序
The mechanism of action of 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and also to modulate the activity of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and also to improve cognitive function and memory. This compound has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumors.
実験室実験の利点と制限
One of the major advantages of using 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide involves the reaction of 4-methoxyphenylhydrazine with 2-acetylthiophene in the presence of a catalyst to form 4-(4-methoxyphenyl)-3-thioacetyl-5-methyl-1H-pyrazole. This intermediate compound is then reacted with 2-bromo-1-(1-methylpropan-2-yl)ethanone to produce this compound.
科学的研究の応用
5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10(9-21-3)17-15(19)13-8-16-18-14(13)11-4-6-12(20-2)7-5-11/h4-8,10H,9H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFJHRJEGKAKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)NC(=O)C1=C(NN=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

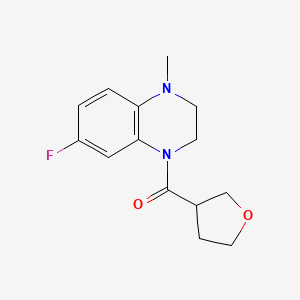
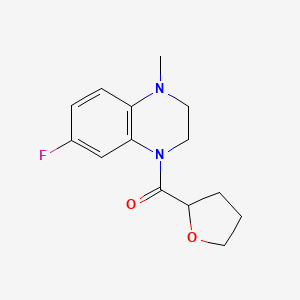
![2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7591373.png)

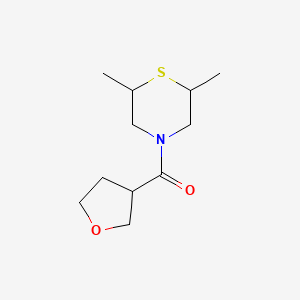
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)
![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)
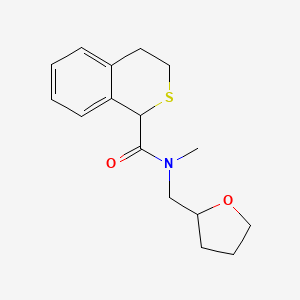
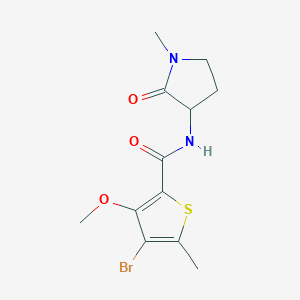
![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)
![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)
